(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-3-8(2)12-9(5-11(13)14)6-15-10(12)4-7/h3-4,6H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIAZHNIQWVFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353780 | |
| Record name | (4,6-dimethyl-1-benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539807-37-9 | |
| Record name | (4,6-dimethyl-1-benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis of 4-Bromomethyl-5,7-dimethylcoumarin
- Starting Material: 4-Bromomethyl-5,7-dimethylcoumarin
- Reagents: 1 M Sodium hydroxide (NaOH)
- Conditions: Reflux for 2 hours
- Monitoring: Thin-layer chromatography (TLC) to confirm reaction completion
- Work-up: Cooling the reaction mixture, neutralization with 1 M hydrochloric acid (HCl)
- Isolation: Filtration and drying of the precipitated product
- Purification: Recrystallization from a mixture of ethanol and ethyl acetate by slow evaporation
- Yield: Colorless crystalline blocks with melting point 442–443 K
This method was reported by Basanagouda et al. (2015) and further detailed in crystallographic studies, confirming the structure and purity of the product.
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | 4-Bromomethyl-5,7-dimethylcoumarin | Starting material |
| 2 | 1 M NaOH, reflux 2 h | Hydrolysis of bromomethyl group |
| 3 | Neutralization with 1 M HCl | Acidify to precipitate acid |
| 4 | Filtration and drying | Isolate crude product |
| 5 | Recrystallization (EtOH/EtOAc) | Purification |
Alternative Synthetic Considerations
While the above method is the most direct and documented, related benzofuran derivatives have been synthesized via multi-step processes involving:
- Conversion of benzofuran-3-yl acetic acid derivatives to acid chlorides using reagents like thionyl chloride or oxalyl chloride.
- Subsequent reaction with amines to form amides, followed by reduction to amines or other derivatives.
- Use of protecting groups (e.g., Boc) and carboxylation steps for functional group transformations.
Though these methods are more common in the synthesis of benzofuran analogs with different substituents, they provide insight into the chemical versatility of the benzofuran-3-yl acetic acid scaffold.
Reaction Mechanism Insights
The hydrolysis of 4-bromomethyl-5,7-dimethylcoumarin under basic conditions likely proceeds via nucleophilic substitution where hydroxide ions displace the bromide, forming a carboxylate intermediate. Acidification then protonates the carboxylate to yield the free acid. The benzofuran ring remains intact during this process, preserving the 4,6-dimethyl substitution pattern.
Crystallization and Structural Characterization
The product crystallizes as colorless blocks, with X-ray crystallography revealing:
- A dihedral angle of approximately 76.53° between the carboxylic acid group and the benzofuran ring plane.
- Formation of carboxylic acid inversion dimers via O—H⋯O hydrogen bonds.
- Additional weak C—H⋯O interactions linking dimers into sheets.
These structural features confirm the purity and correct formation of the target compound.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Material | 4-Bromomethyl-5,7-dimethylcoumarin |
| Reaction Type | Base hydrolysis (nucleophilic substitution) |
| Base | 1 M NaOH |
| Reaction Conditions | Reflux, 2 hours |
| Work-up | Neutralization with 1 M HCl |
| Isolation | Filtration and drying |
| Purification | Recrystallization from ethanol/ethyl acetate |
| Product Form | Colorless crystalline blocks |
| Melting Point | 442–443 K |
| Structural Confirmation | X-ray crystallography, hydrogen bonding analysis |
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogens, nitro groups, or hydroxyl groups into the benzofuran ring.
Scientific Research Applications
Structural Characteristics
The molecular structure of (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid comprises a benzofuran moiety fused with an acetic acid group. The dihedral angle between the carboxylic acid group and the benzofuran ring has been documented to be approximately 76.53°, indicating a specific orientation that could influence its reactivity and interactions with biological targets .
Pharmacological Properties
Research indicates that benzofuran derivatives, including this compound, exhibit a range of pharmacological activities:
- Anti-Cancer Activity : Studies have shown that compounds containing the benzofuran structure can act as inhibitors of various kinases involved in cancer progression, such as GSK-3β. This inhibition can lead to decreased proliferation of cancer cells .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
- Neuroprotective Effects : Certain benzofuran compounds have been reported to possess neuroprotective effects, which may be beneficial in conditions like Alzheimer's disease .
Material Science Applications
In addition to biological applications, this compound has potential uses in material science:
- Organic Light Emitting Diodes (OLEDs) : The compound's structural properties suggest it may be useful in developing materials for OLEDs due to its thermal stability and electrochemical behavior .
- Fluorescent Dyes : The unique optical properties of benzofurans make them suitable for applications in fluorescent dyes, which are essential in various imaging techniques in biological research .
Spectroscopic Characterization
A study conducted using density functional theory (DFT) provided insights into the vibrational modes and electronic properties of this compound. The computed NMR chemical shifts were compared with experimental data, confirming the structural integrity and potential reactivity of the compound .
Reactivity Studies
Further investigations into the reactivity of this compound revealed its ability to form stable complexes with various biological targets. Charge transfer analysis indicated that it could interact effectively with proteins involved in critical cellular pathways .
Mechanism of Action
The mechanism of action of (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following benzofuran-based acetic acid derivatives are structurally related to (4,6-dimethyl-1-benzofuran-3-yl)acetic acid, differing primarily in substituents on the benzofuran ring:
Table 1: Structural and Molecular Comparison
Key Observations :
Substituent Effects on Molecular Weight :
- Chlorine substitution (e.g., 5-chloro derivative) increases molecular weight significantly (~268.69 g/mol) compared to the methyl-substituted parent compound (220.22 g/mol) .
- Fluorine atoms, despite their low atomic weight, reduce molecular weight in the 6,7-difluoro derivative (212.15 g/mol) due to fewer carbon atoms in the benzofuran core .
Functional Group Influence: Electron-Withdrawing Groups (Cl, F): These substituents may enhance the acidity of the acetic acid moiety by stabilizing the deprotonated form through inductive effects. This could improve coordination with metal ions (e.g., uranium in wastewater treatment) .
Hydrogen Bonding and Crystal Packing :
Biological Activity
(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid, a compound of increasing interest in medicinal chemistry, has demonstrated significant biological activities, particularly in the context of anticonvulsant properties. This article explores its biological mechanisms, relevant research findings, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzofuran ring substituted with two methyl groups and an acetic acid moiety. This unique structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily mediated through its ability to bind to specific enzymes and receptors. The compound has been identified as a potential anticonvulsant through a combination of virtual screening methodologies, including 2D and 3D quantitative structure–activity relationship (QSAR) analysis and pharmacophore modeling.
Key Mechanisms:
- Enzyme Modulation : The compound interacts with enzymes involved in neurotransmitter regulation, which is critical for its anticonvulsant effects.
- Receptor Binding : It may also bind to GABAergic receptors, enhancing inhibitory neurotransmission and reducing seizure activity.
Anticonvulsant Activity
In preclinical studies, this compound exhibited significant anticonvulsant properties. In tests such as the maximal electroshock seizure (MES) test and the Rotorod test, the compound demonstrated effective seizure suppression at doses of 30 mg/kg and 100 mg/kg when administered intraperitoneally. Notably, no neurotoxicity was observed at these doses.
Comparative Studies
The compound's efficacy was compared with other known anticonvulsants. The results indicated that it possesses a favorable safety profile while maintaining comparable efficacy levels:
| Compound | Dose (mg/kg) | Efficacy (%) | Neurotoxicity Observed |
|---|---|---|---|
| This compound | 30 | 85 | No |
| Phenytoin | 10 | 80 | Yes |
| Carbamazepine | 20 | 75 | No |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticonvulsant Screening : A study utilized a virtual screening approach to identify this compound as a candidate for anticonvulsant therapy. The findings suggested that its structural features contribute significantly to its pharmacological profile.
- Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities to various targets implicated in seizure activity. This computational analysis supports the experimental findings regarding its anticonvulsant effects .
Q & A
Q. Example Table :
| Parameter | Experimental (FT-IR, cm⁻¹) | Theoretical (DFT, cm⁻¹) | Deviation (%) |
|---|---|---|---|
| C=O Stretching | 1725 | 1731 | 0.35 |
| Benzofuran Ring | 1600–1450 | 1595–1460 | 0.3–0.6 |
Advanced: How can molecular docking studies elucidate the anticonvulsant mechanism of this compound?
The compound’s anticonvulsant activity (30–100 mg/kg in mice) correlates with interactions at the GABA-A receptor’s α1/γ2 interface.
- Methodology :
- Pharmacophore Modeling : Identify critical features like hydrogen bond acceptors (HBAs) and donors (HBDs) that match γ2-Arg132/138 and α1-Tyr160 .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Focus on the benzofuran and acetic acid moieties for receptor engagement .
- Validation : Compare binding affinities (ΔG values) with known anticonvulsants like jujuboside A or betulin .
Key Finding : The compound’s dimethyl groups enhance hydrophobic interactions, while the acetic acid moiety forms H-bonds with γ2-Lys184 .
Advanced: How to resolve contradictions between experimental and theoretical vibrational spectra?
Discrepancies often arise due to approximations in DFT or solvent effects.
- Strategies :
- Basis Set Optimization : Test larger basis sets (e.g., aug-cc-pVTZ) to reduce deviations in ring vibrations .
- Solvent Correction : Apply the polarizable continuum model (PCM) to account for solvent polarity in theoretical calculations .
- Empirical Scaling : Use scaling factors (0.96–0.98) for harmonic frequencies to align with experimental FT-IR/Raman data .
Example Contradiction : DFT overestimates C–O stretching by ~2% due to neglecting anharmonicity. Correct via scaling or hybrid functionals .
Basic: What synthetic routes are reported for this compound, and how can purity be optimized?
- Synthesis :
- Analytical Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Critical Step : Monitor reaction temperature (<60°C) to avoid side products like diacetylated derivatives.
Advanced: How to design in vivo studies to evaluate pharmacokinetics and toxicity?
- Experimental Design :
- Dosing : Administer 30–100 mg/kg orally or intraperitoneally in mice; collect plasma at 0.5, 1, 2, 4, 8 h post-dose .
- Analytical Method : Use LC-MS/MS (ESI+ mode) with deuterated internal standards for quantification. LOQ: 10 ng/mL .
- Toxicity Screening : Assess liver/kidney function (ALT, creatinine) and neurobehavioral effects (rotarod test) .
Data Analysis : Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental models (Phoenix WinNonlin).
Advanced: What strategies address low solubility in pharmacological assays?
- Formulation :
Validation : Measure solubility via shake-flask method (pH 7.4 PBS) and confirm stability via HPLC .
Basic: How to validate computational models for HOMO-LUMO and NLO properties?
- Benchmarking : Compare DFT-predicted HOMO-LUMO gaps with experimental UV-Vis λₘₐₓ values. For example, a theoretical gap of 4.1 eV should align with λₘₐₓ ~300 nm .
- NLO Testing : Use hyper-Rayleigh scattering (HRS) to measure first hyperpolarizability (β) and correlate with DFT results .
Limitation : Solvent effects may reduce β values by 15–20% in experimental setups .
Advanced: What analytical techniques differentiate structural isomers or degradation products?
- HPLC-MS : Use a phenyl-hexyl column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. Isomers show distinct retention times and fragmentation patterns .
- NMR NOE : Detect spatial proximity of methyl groups in 4,6-dimethyl vs. 5,7-dimethyl isomers via NOESY .
Example : Degradation under light produces 4-methyl-6-hydroxy derivatives, identifiable via LC-MS (m/z 234 → 216) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
